molecular formula C8H16O2 B14233889 Methyl (2S)-2,3,3-trimethylbutanoate CAS No. 630403-83-7

Methyl (2S)-2,3,3-trimethylbutanoate

Cat. No.: B14233889
CAS No.: 630403-83-7
M. Wt: 144.21 g/mol
InChI Key: HLKQGJVFPKYPQN-ZCFIWIBFSA-N
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Description

Methyl (2S)-2,3,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from the reaction between methanol and (2S)-2,3,3-trimethylbutanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-2,3,3-trimethylbutanoate can be synthesized through esterification, where (2S)-2,3,3-trimethylbutanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The ester is then separated from the reaction mixture through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,3,3-trimethylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (2S)-2,3,3-trimethylbutanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: (2S)-2,3,3-trimethylbutanoic acid and methanol.

    Reduction: (2S)-2,3,3-trimethylbutanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl (2S)-2,3,3-trimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of methyl (2S)-2,3,3-trimethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (2S)-2,3,3-trimethylbutanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and isopropyl acetate. These compounds share similar chemical properties but differ in their molecular structures and specific applications. This compound is unique due to its specific structure, which imparts a distinct fruity odor and makes it particularly valuable in the flavor and fragrance industry.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butanoate
  • Isopropyl acetate

Properties

CAS No.

630403-83-7

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl (2S)-2,3,3-trimethylbutanoate

InChI

InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3/t6-/m1/s1

InChI Key

HLKQGJVFPKYPQN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)C(C)(C)C

Canonical SMILES

CC(C(=O)OC)C(C)(C)C

Origin of Product

United States

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